molecular formula C13H15NS B13534724 2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine

2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine

Cat. No.: B13534724
M. Wt: 217.33 g/mol
InChI Key: FYTLLKFBDMJVDO-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring attached to a benzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine typically involves the coupling of a benzo[b]thiophene derivative with a pyrrolidine derivative. One common method is the palladium-catalyzed cross-coupling reaction between 2-iodothiophenol and pyrrolidine . This reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(PPh3)4.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzo[b]thiophene ring, leading to the formation of dihydrobenzo[b]thiophenes.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common for introducing substituents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzo[b]thiophenes.

    Substitution: Various substituted benzo[b]thiophenes depending on the electrophile used.

Scientific Research Applications

2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine is unique due to the combination of the benzo[b]thiophene and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

2-(1-benzothiophen-3-ylmethyl)pyrrolidine

InChI

InChI=1S/C13H15NS/c1-2-6-13-12(5-1)10(9-15-13)8-11-4-3-7-14-11/h1-2,5-6,9,11,14H,3-4,7-8H2

InChI Key

FYTLLKFBDMJVDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CSC3=CC=CC=C32

Origin of Product

United States

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